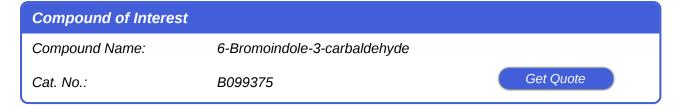


Spectroscopic Profile of 6-Bromoindole-3carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **6-bromoindole-3-carbaldehyde**, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **6-bromoindole-3-carbaldehyde** is C_9H_6BrNO , with a molecular weight of 224.05 g/mol . The compound typically appears as a solid with a melting point in the range of 202-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **6-bromoindole-3-carbaldehyde** provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.26	Singlet	H-C=O
~8.20	Doublet	Aromatic H
~7.76	Doublet	Aromatic H
~7.49	Doublet of doublets	Aromatic H
~10.49	Broad singlet	N-H

Note: The specific chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Based on analogous structures, the following are the expected chemical shift ranges for the carbon atoms in **6-bromoindole-3-carbaldehyde**.

Chemical Shift (δ) ppm	Assignment
~187.4	C=O (Aldehyde)
~143.5	Aromatic C
~141.2	Aromatic C
~127.3	Aromatic C
~123.8	Aromatic C
~120.7	Aromatic C
~120.3	Aromatic C
~111.1	Aromatic C
Quaternary C-Br	(Not explicitly found)

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-bromoindole-3-carbaldehyde** will show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

Wavenumber (cm ⁻¹)	Functional Group
~3213	N-H stretch
~2924	C-H stretch (aromatic)
~1663	C=O stretch (aldehyde)
~1455	C=C stretch (aromatic)
~798	C-H bend (aromatic)
~683	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For **6-bromoindole-3-carbaldehyde**, a common ionization technique is Electrospray Ionization (ESI).

m/z	Assignment
~224.97	[M+H]+ (Molecular ion peak)

Fragmentation Pattern: The fragmentation of **6-bromoindole-3-carbaldehyde** in the mass spectrometer would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **6-bromoindole-3-carbaldehyde** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of 6-bromoindole-3-carbaldehyde with dry potassium bromide and pressing the mixture into a thin disk.
 Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
- Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

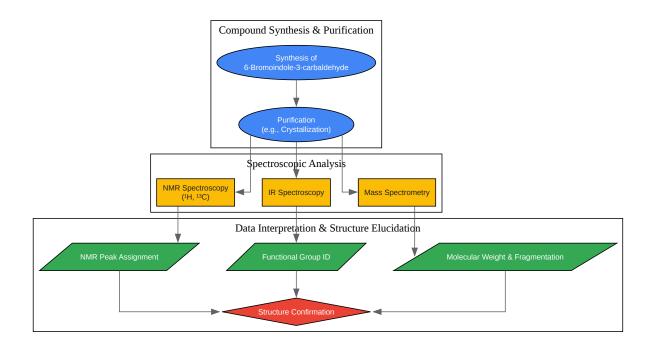
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of 6-bromoindole-3-carbaldehyde in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
 Further dilute this stock solution to the low μg/mL or ng/mL range.
- Data Acquisition: Introduce the sample into the mass spectrometer via an ESI source.
 Acquire the mass spectrum in positive ion mode.
- Fragmentation Analysis: To study fragmentation, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-bromoindole-3-carbaldehyde**.



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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoindole-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099375#spectroscopic-data-of-6-bromoindole-3-carbaldehyde-nmr-ir-ms]

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